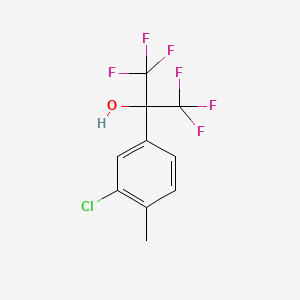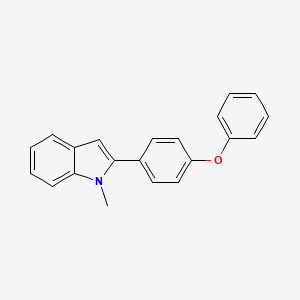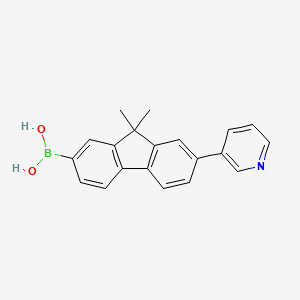
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a fluorene backbone with a pyridyl substituent and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts alkylation or other aromatic substitution reactions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Boronic Acid Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, specialized catalysts, and continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridyl group or other functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
科学研究应用
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes or sensors due to its fluorene backbone.
Medicine: It may serve as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in other applications would vary based on the context.
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-boronic Acid: Lacks the pyridyl group, making it less versatile in certain reactions.
7-(3-Pyridyl)-9H-fluorene-2-boronic Acid: Lacks the dimethyl groups, which may affect its reactivity and stability.
9,9-Dimethyl-7-(4-pyridyl)-9H-fluorene-2-boronic Acid: Similar structure but with the pyridyl group in a different position, which can influence its chemical properties.
Uniqueness
9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is unique due to the combination of its fluorene backbone, pyridyl substituent, and boronic acid functional group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various chemical and industrial applications.
属性
分子式 |
C20H18BNO2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3 |
InChI 键 |
ISFIZBGNEHUOJI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


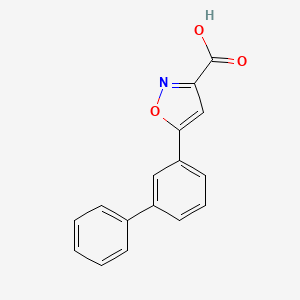

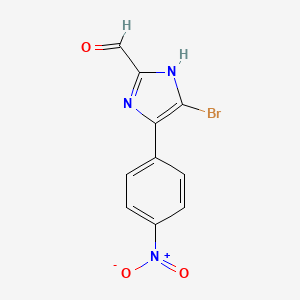

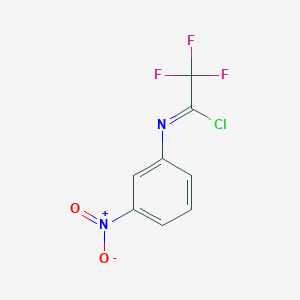
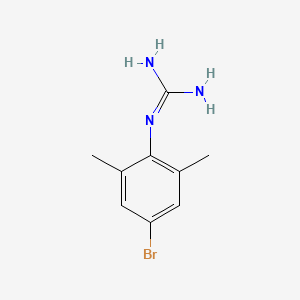

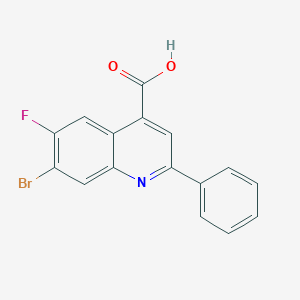
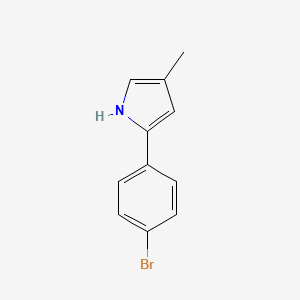
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)


